

An In-depth Technical Guide to 4-(Trifluoromethyl)-L-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethyl)-L-phenylalanine

Cat. No.: B043868

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group onto the phenyl ring of L-phenylalanine imparts unique physicochemical properties, including increased metabolic stability and altered binding affinities, making it a valuable building block for novel therapeutics. This technical guide provides a comprehensive overview of the key molecular data, a representative synthesis protocol, and a relevant biological signaling pathway associated with this compound.

Core Molecular Data

A summary of the essential quantitative data for **4-(Trifluoromethyl)-L-phenylalanine** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	233.19 g/mol	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₀ F ₃ NO ₂	[2]
CAS Number	114926-38-4	[1] [2]
Alternate Name	(S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid	[2]
Purity	≥98%	[2]

Experimental Protocols

The synthesis of **4-(Trifluoromethyl)-L-phenylalanine** can be achieved through various chemical and enzymatic methods. Below is a representative experimental protocol based on a Negishi cross-coupling reaction, a common method for forming carbon-carbon bonds.

Synthesis via Negishi Cross-Coupling

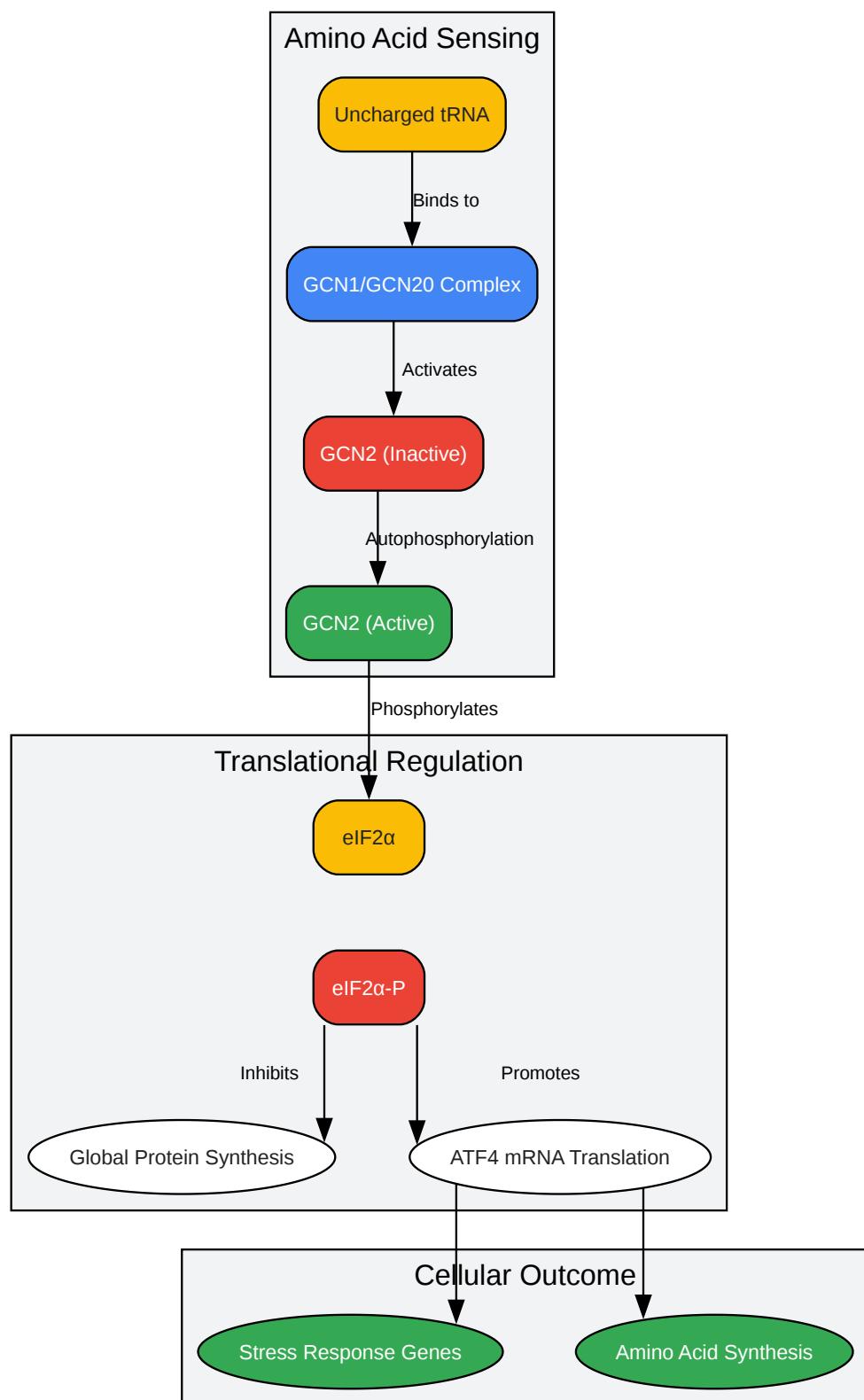
This protocol outlines a plausible synthetic route and has not been directly copied from a single source but is based on established chemical principles described in the literature.[\[3\]](#)

Materials:

- 4-Bromobenzotrifluoride
- (R)-N-Boc-3-iodoalanine methyl ester
- Zinc dust
- 1,2-Dibromoethane
- Tetrakis(triphenylphosphine)palladium(0)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:


- Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF. Add (R)-N-Boc-3-iodoalanine methyl ester to the activated zinc suspension and stir at room temperature until the insertion of zinc is complete, forming the organozinc reagent.
- Negishi Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add 4-bromobenzotrifluoride and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).
- Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain N-Boc-4-(Trifluoromethyl)-L-phenylalanine methyl ester.
- Deprotection: Hydrolyze the methyl ester using an aqueous solution of sodium hydroxide. Subsequently, remove the Boc protecting group by treatment with hydrochloric acid in an appropriate solvent.
- Isolation: After deprotection, adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(Trifluoromethyl)-L-phenylalanine.

Biological Activity and Signaling Pathways

As a structural analog of L-phenylalanine, **4-(Trifluoromethyl)-L-phenylalanine** can influence cellular processes that are regulated by amino acid availability, such as protein synthesis. One of the key signaling pathways involved in sensing amino acid levels is the General Control Nonderepressible 2 (GCN2) pathway. While direct studies on **4-(Trifluoromethyl)-L-phenylalanine**'s effect on this specific pathway are not detailed in the provided results, it is a highly relevant mechanism through which phenylalanine analogs can exert their biological effects.^[4]

GCN2 Signaling Pathway

The GCN2 pathway is a highly conserved stress-response pathway that is activated by amino acid deprivation. This leads to a global downregulation of protein synthesis while promoting the translation of specific mRNAs that are involved in amino acid biosynthesis and stress adaptation.

[Click to download full resolution via product page](#)

Caption: GCN2 signaling pathway activated by amino acid deprivation.

Conclusion

4-(Trifluoromethyl)-L-phenylalanine is a crucial molecule in the landscape of modern drug discovery. Its unique properties, stemming from the trifluoromethyl group, offer advantages in designing metabolically stable and effective therapeutic agents. Understanding its fundamental chemical data, synthesis, and potential biological impact through pathways like GCN2 is essential for researchers aiming to harness its full potential in developing next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine modulates casein synthesis in bovine mammary epithelial cells by influencing amino acid transport and protein synthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Trifluoromethyl)-L-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043868#4-trifluoromethyl-l-phenylalanine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com